molecular formula C17H15N3OS B11355453 3-Phenyl-1-pyridin-2-yl-1-(thiophen-2-ylmethyl)urea

3-Phenyl-1-pyridin-2-yl-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11355453
M. Wt: 309.4 g/mol
InChI Key: YYAJNHKLODYYCI-UHFFFAOYSA-N
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Description

1-PHENYL-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of phenyl, pyridinyl, and thiophenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. One common method is the reaction of 1-phenyl-3-(pyridin-2-yl)urea with 2-thiophenemethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl or thiophenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-PHENYL-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-PHENYL-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-PHENYL-3-(PYRIDIN-2-YL)UREA: Lacks the thiophenyl group, which may result in different biological activities.

    1-PHENYL-3-(THIOPHEN-2-YL)UREA:

    3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA: Lacks the phenyl group, which may influence its overall stability and interactions.

Uniqueness

1-PHENYL-3-(PYRIDIN-2-YL)-3-[(THIOPHEN-2-YL)METHYL]UREA is unique due to the presence of all three functional groups (phenyl, pyridinyl, and thiophenyl) attached to the urea moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

3-phenyl-1-pyridin-2-yl-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C17H15N3OS/c21-17(19-14-7-2-1-3-8-14)20(13-15-9-6-12-22-15)16-10-4-5-11-18-16/h1-12H,13H2,(H,19,21)

InChI Key

YYAJNHKLODYYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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